molecular formula C7H6N2O2 B13540273 1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one CAS No. 2027543-40-2

1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one

Cat. No.: B13540273
CAS No.: 2027543-40-2
M. Wt: 150.13 g/mol
InChI Key: XQPJIIKEJHGAEM-UHFFFAOYSA-N
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Description

1H,2H,4H-Pyrido[3,2-d][1,3]oxazin-2-one is a bicyclic heterocyclic compound featuring a pyridine ring fused with a 1,3-oxazin-2-one moiety. Its structure is characterized by nitrogen and oxygen atoms within the fused rings, contributing to diverse pharmacological and synthetic applications. Derivatives of this scaffold, such as brominated variants (e.g., 6-bromo-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one), exhibit molecular weights around 229.03 g/mol and are utilized as intermediates in drug discovery .

Properties

CAS No.

2027543-40-2

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

1,4-dihydropyrido[3,2-d][1,3]oxazin-2-one

InChI

InChI=1S/C7H6N2O2/c10-7-9-5-2-1-3-8-6(5)4-11-7/h1-3H,4H2,(H,9,10)

InChI Key

XQPJIIKEJHGAEM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=N2)NC(=O)O1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Pyrimido[4,5-d][1,3]oxazin-2-one Derivatives

Structural Differences :

  • Core Structure : Replace the pyridine ring with a pyrimidine ring, yielding pyrimido[4,5-d][1,3]oxazin-2-one.
  • Substituents: Derivatives often feature methylsulfanyl or alkylamino groups at positions 4 and 7 .

Functional Implications :

  • Biological Activity : These compounds demonstrate potent inhibitory effects on mutant IDH1 and EGFR L858R/T790M, attributed to the pyrimidine ring's enhanced hydrogen-bonding capacity .
  • Synthesis: Requires carbonylation of 1-(4-aminopyrimidin-5-yl)alkanols and sequential treatment with sodium hydride and ethyl chloroformate .

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

Structural Differences :

  • Ring Fusion : Pyrido[1,2-a]pyrimidin-4-one features a pyrimidine fused to a pyridine at different positions (1,2-a vs. 3,2-d).
  • Substituents : Common substituents include methoxy, piperazine, and fluorophenyl groups (e.g., 2-(3,4-dimethoxyphenyl)-7-(piperazin-1-yl) derivatives) .

Functional Implications :

  • Bioactivity : Substitutions at position 7 (e.g., piperazine) enhance kinase inhibition, while methoxy groups improve metabolic stability .

Brominated and Methylated Analogues

  • 6-Bromo-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one : Bromine at position 6 increases molecular weight (229.03 g/mol) and alters electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions .
  • 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one : A methyl group at position 2 enhances lipophilicity (logP ~1.2) and stability under acidic conditions .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Example Substituents Bioactivity/Application Molecular Weight (g/mol)
Pyrido[3,2-d][1,3]oxazin-2-one Pyridine + 1,3-oxazin-2-one Br (position 6) Intermediate for drug synthesis 229.03
Pyrimido[4,5-d][1,3]oxazin-2-one Pyrimidine + 1,3-oxazin-2-one Methylsulfanyl (position 7) IDH1/EGFR inhibition ~300–350
Pyrido[1,2-a]pyrimidin-4-one Pyridine + pyrimidin-4-one 3,4-Dimethoxyphenyl Kinase inhibition ~350–400
Pyrido[2,3-b][1,4]oxazin-2-one Pyridine + 1,4-oxazin-2-one Imidazo[1,2-a]pyridin-3-yl Non-polymer ligand in PDB studies 370.40

Key Research Findings

Positional Isomerism: The bioactivity of pyrido-oxazinones is highly sensitive to ring fusion positions. For example, pyrido[3,2-d][1,3]oxazin-2-one exhibits distinct reactivity compared to pyrido[4,3-b][1,4]oxazine (similarity score: 0.81–0.85) .

Substituent Effects: Piperazine and methoxy groups in pyrido[1,2-a]pyrimidin-4-ones improve solubility and target affinity, whereas bromine in pyrido-oxazinones facilitates further functionalization .

Synthetic Versatility: Pyrido-oxazinones serve as precursors for naphthyridinones via reactions with ester enolates, highlighting their utility in multi-step syntheses .

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